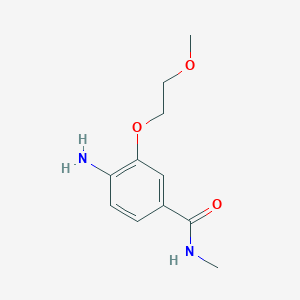
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
Research on compounds structurally related to 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid includes studies on hydrogen bonding. For example, a study on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, which share some structural similarities, revealed insights into hydrogen bonding in these compounds, indicating its presence in DMSO solution and its strength as determined by X-ray crystallography (Dobbin et al., 1993).
Synthesis and Spectral Characteristics
The synthesis and spectral characteristics of related compounds have been explored. For example, research on amides of substituted 3-(pteridin-6-yl)propanoic acids, which include structural analogs to antifolates, provides valuable information on their synthesis, spectral characteristics, and cytotoxic activity against human hepatocellular carcinoma cells (Kazunin et al., 2019).
Thiolytic Chemistry
Studies on thiolytic chemistry have also been conducted on related compounds. For instance, a study on the thiolytic chemistry of alternative precursors to the major metabolite of the cancer chemopreventive oltipraz reveals mechanisms by which these compounds react with glutathione, providing insights into their potential biological activities (Navamal et al., 2002).
Synthesis Techniques
Additionally, research into the synthesis of related compounds has been explored. For instance, a study on magnetically separable graphene oxide anchored sulfonic acid demonstrates high catalytic activity for synthesis of related compounds, indicating the potential for innovative synthesis techniques in this field (Zhang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-[5-(1-methylsulfonylpyrrolidin-2-yl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)15-6-2-3-11(15)10-8-13-9(7-14-10)4-5-12(16)17/h7-8,11H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWZEQGPCPRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



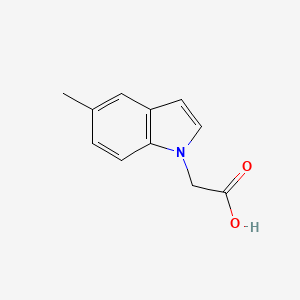
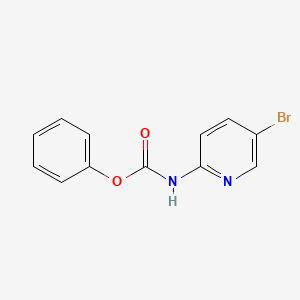


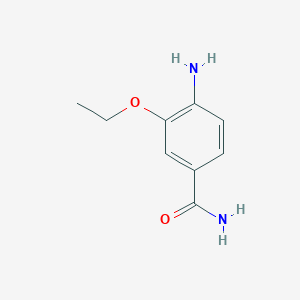

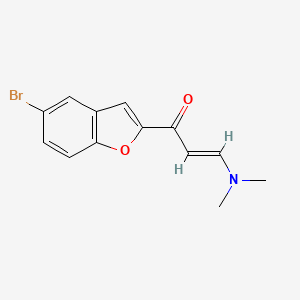
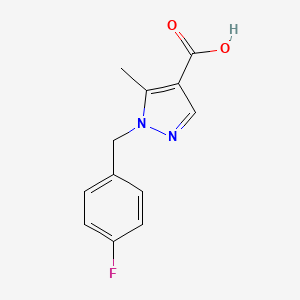
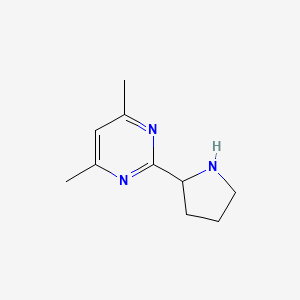


![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
